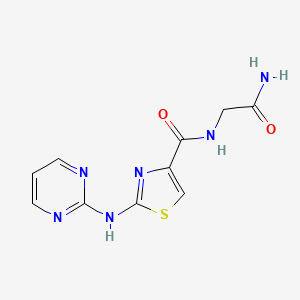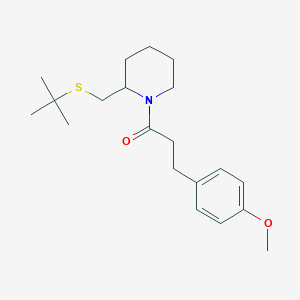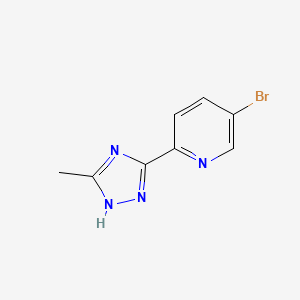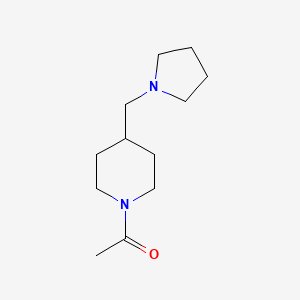![molecular formula C19H15FN2O B2506751 (2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-38-0](/img/structure/B2506751.png)
(2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the fluorophenyl group and the carbazole core structure contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of (2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 4-fluoroaniline with a suitable carbazole derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .
Analyse Des Réactions Chimiques
(2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.
Applications De Recherche Scientifique
(2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of (2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparaison Avec Des Composés Similaires
(2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A compound with a similar fluorophenyl group but different core structure and biological activity.
Palladium(II) acetate: A compound with a different core structure but similar catalytic properties in organic reactions. The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the carbazole core, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-13-6-8-14(9-7-13)21-11-12-5-10-16-15-3-1-2-4-17(15)22-18(16)19(12)23/h1-4,6-9,11,21-22H,5,10H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHXBJOVMKGCW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CNC3=CC=C(C=C3)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/NC3=CC=C(C=C3)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B2506677.png)
![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/new.no-structure.jpg)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)
![4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2506683.png)
![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)
![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)

![1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-4-(thiophen-3-yloxy)piperidine](/img/structure/B2506690.png)
